N-cyclooctylpyrazine-2-carboxamide

Synthetic chemistry Pyrazinamide analogs Coupling efficiency

N-cyclooctylpyrazine-2-carboxamide (CAS not yet assigned in primary literature; molecular formula C₁₃H₁₉N₃O; molecular weight 233.31 g/mol) is a pyrazine-2-carboxamide derivative featuring a cyclooctyl substituent on the carboxamide nitrogen. This compound belongs to the pyrazinamide analog class, which is extensively studied for antituberculosis activity.

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B5400719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctylpyrazine-2-carboxamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C13H19N3O/c17-13(12-10-14-8-9-15-12)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,16,17)
InChIKeyABOXMPNTIYFYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclooctylpyrazine-2-carboxamide Procurement Guide: Core Identity and Structural Context


N-cyclooctylpyrazine-2-carboxamide (CAS not yet assigned in primary literature; molecular formula C₁₃H₁₉N₃O; molecular weight 233.31 g/mol) is a pyrazine-2-carboxamide derivative featuring a cyclooctyl substituent on the carboxamide nitrogen [1]. This compound belongs to the pyrazinamide analog class, which is extensively studied for antituberculosis activity. The cyclooctyl group imparts distinct steric and lipophilic character compared to linear alkyl or smaller cycloalkyl analogs [2]. Spectroscopic confirmation is available via ¹H NMR, ¹³C NMR, and GC-MS spectral data archived in the Wiley Registry of Mass Spectral Data and KnowItAll libraries [1].

Target Engagement
InhA enoyl-ACP reductase screening for antituberculosis lead discovery
SAR Probe
Steric and lipophilic mapping of N-substituted pyrazine-2-carboxamide series
Analytical Reference
Spectroscopically verified batch identity and QC for medicinal chemistry workflows

Why N-cyclooctylpyrazine-2-carboxamide Cannot Be Assumed Interchangeable with Other Pyrazine-2-carboxamides


Simple N-substitution on the pyrazine-2-carboxamide scaffold profoundly alters biological target engagement and synthetic accessibility. In the only direct comparative study available, the cyclooctyl analog (E) exhibited a molecular docking binding energy of -7.37 kcal/mol against the InhA target of Mycobacterium tuberculosis, while its N-(cyclohexylmethyl) counterpart (D) yielded -7.65 kcal/mol, and the parent drug pyrazinamide showed a weaker -5.21 kcal/mol in a separate study [1][2]. The eight-membered cyclooctyl ring also introduces conformational flexibility and lipophilicity that cannot be replicated by six-membered (cyclohexyl) or linear octyl analogs, directly impacting synthetic yield (55% for E vs. 60% for D under identical Yamaguchi coupling conditions) [1]. These quantitative divergences preclude generic substitution without experimental validation.

Docking profile may shift relative to N-(cyclohexylmethyl) analog; binding assay verification is needed before direct target engagement extrapolation.
Steric hindrance from the eight-membered cyclooctyl ring reduces amide coupling efficiency; synthesis cost and scalability assumptions cannot be transferred from smaller cycloalkyl analogs.
Spectroscopic fingerprint is distinct; batch-specific NMR/MS identity confirmation is required to avoid misidentification with other pyrazinamide derivatives.

Quantitative Differentiation Evidence for N-cyclooctylpyrazine-2-carboxamide vs. Closest Analogs


Synthetic Yield Under Identical Conditions: N-cyclooctyl vs. N-(cyclohexylmethyl) Pyrazine-2-carboxamide

In the only published head-to-head synthesis, N-(cyclohexylmethyl) pyrazine-2-carboxamide (D) was obtained in 60% yield, while N-cyclooctylpyrazine-2-carboxamide (E) gave 55% yield under identical Yamaguchi coupling conditions (pyrazine-2-carboxylic acid, Yamaguchi reagent, corresponding amine) [1]. The 5-percentage-point difference reflects the steric hindrance imposed by the cyclooctyl group during amide bond formation, directly informing procurement decisions where synthetic scalability and cost-efficiency are critical.

Synthesis Yield
Head-to-head
55% (N-cyclooctyl) vs 60% (N-(cyclohexylmethyl) analog) under identical Yamaguchi coupling conditions
Informs synthesis scalability assessment
Single published condition set; 5 pp difference reflects steric penalty
Synthetic chemistry Pyrazinamide analogs Coupling efficiency

In Silico Target Binding Affinity: N-cyclooctylpyrazine-2-carboxamide vs. Pyrazinamide Against InhA

N-cyclooctylpyrazine-2-carboxamide (E) demonstrated a docking binding energy of -7.37 kcal/mol against the InhA target of M. tuberculosis, compared to -7.65 kcal/mol for the N-(cyclohexylmethyl) analog (D) in the same study [1]. Although the absolute values differ across computational protocols, a separate docking study reported pyrazinamide itself at -5.21 kcal/mol against the same target [2]. The ~2.16 kcal/mol improvement suggests enhanced target engagement for the N-substituted analogs, with the cyclooctyl variant retaining significant affinity despite the steric bulk of the eight-membered ring.

Docking Affinity
Reported
-7.37 kcal/mol (cyclooctyl) vs -7.65 kcal/mol (cyclohexylmethyl analog); pyrazinamide -5.21 kcal/mol (separate study)
Supports InhA target engagement screening context
Cross-study comparison; computational protocols differ
Antituberculosis Molecular docking InhA inhibition

Oral Drug-Likeness Compliance: Predicted ADME Profile of N-cyclooctylpyrazine-2-carboxamide

In the same study, ADME and pharmacokinetic evaluations indicated that both N-(cyclohexylmethyl) pyrazine-2-carboxamide (D) and N-cyclooctylpyrazine-2-carboxamide (E) satisfy the essential criteria for oral drug candidacy [1]. Although quantitative metrics (e.g., Lipinski rule violations, TPSA, logP) were not individually reported for each compound in the abstract, the binary pass/fail classification positions the cyclooctyl analog as a viable oral agent alongside its close structural congener.

Oral Drug-Likeness
Class-level
Passed in silico ADME screen (binary classification)
Supports oral drug-likeness screening context
No individual quantitative metrics reported; data to verify
ADME Oral bioavailability Drug-likeness

Spectroscopic Identity Confirmation: N-cyclooctylpyrazine-2-carboxamide Analytical Fingerprint

The compound's identity can be confirmed against reference-quality ¹H NMR, ¹³C NMR, and GC-MS spectra archived in the Wiley Registry and KnowItAll spectral libraries [1]. The exact mass is 233.152812 g/mol, with molecular formula C₁₃H₁₉N₃O [1]. Unlike the N-(cyclohexylmethyl) analog (MW ~233 g/mol, C₁₃H₁₉N₃O as well, but different fragmentation pattern), the cyclooctyl analog exhibits characteristic MS fragments and NMR chemical shifts attributable to the eight-membered ring. This spectroscopic differentiation is critical for batch-specific procurement quality assurance.

Spectroscopic ID
Supporting evidence
1H NMR, 13C NMR, GC-MS spectra archived in Wiley/KnowItAll libraries
Enables batch-specific identity verification
Spectral fingerprint distinct from cyclohexylmethyl analog
Quality control NMR spectroscopy Mass spectrometry

Validated Application Scenarios for N-cyclooctylpyrazine-2-carboxamide Based on Quantitative Evidence


Antituberculosis Lead Optimization: InhA-Targeted Screening Libraries

With a docking binding energy of -7.37 kcal/mol against M. tuberculosis InhA, surpassing pyrazinamide by ~2.16 kcal/mol [1][2], N-cyclooctylpyrazine-2-carboxamide is a rational inclusion in focused screening libraries targeting enoyl-ACP reductase. Its oral drug-likeness compliance further positions it for downstream in vitro MIC determination and in vivo pharmacokinetic profiling.

Structure-Activity Relationship (SAR) Studies on N-Substituted Pyrazinamides

The head-to-head synthetic yield comparison (55% vs. 60% for the cyclohexylmethyl analog) [1] provides a quantitative baseline for SAR exploration of N-alkyl/cycloalkyl substituent effects on both synthetic efficiency and target binding. The distinct steric profile of the cyclooctyl group facilitates mapping of the InhA binding pocket tolerance for bulky hydrophobic substituents.

Analytical Reference Standard for Pyrazine-2-carboxamide Derivatives

The availability of verified ¹H NMR, ¹³C NMR, and GC-MS spectra [2] establishes N-cyclooctylpyrazine-2-carboxamide as a reliable analytical reference standard for quality control of compound libraries, synthetic intermediate characterization, and LC-MS method development in medicinal chemistry laboratories.

Computational Chemistry Model Validation

The docking score of -7.37 kcal/mol and the observed synthetic yield difference provide experimentally grounded benchmarks for validating computational models predicting steric effects in amide coupling reactions and target binding energies [1]. This compound can serve as a test case for force field parameterization of medium-sized cycloalkyl groups.

Application
Selection Property
Validation Focus
Antituberculosis lead optimization screening
InhA target engagement profile
In vitro binding assay confirmation
Structure-activity relationship (SAR) studies
N-substituent steric and lipophilic effect
Synthetic scalability and binding pocket mapping
Analytical reference standard for QC
Verified spectroscopic identity
NMR/MS batch verification and method development
Computational model validation
Benchmark docking scores and synthetic yields
Force field parameterization for medium-ring substituents
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